molecular formula C10H11N3O3 B15147584 2-Amino-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanoic acid

2-Amino-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanoic acid

Cat. No.: B15147584
M. Wt: 221.21 g/mol
InChI Key: RWLVKKITDXHPPT-UHFFFAOYSA-N
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Description

2-Amino-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanoic acid is a complex organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by the presence of an amino group, a benzodiazole ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanoic acid typically involves multi-step organic reactions. One common method involves the condensation of salicylaldehyde with malononitrile, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like ethanol and catalysts such as pyridine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-Amino-3-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl)propanoic acid include:

Uniqueness

What sets this compound apart is its unique benzodiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

IUPAC Name

2-amino-3-(2-oxo-1,3-dihydrobenzimidazol-5-yl)propanoic acid

InChI

InChI=1S/C10H11N3O3/c11-6(9(14)15)3-5-1-2-7-8(4-5)13-10(16)12-7/h1-2,4,6H,3,11H2,(H,14,15)(H2,12,13,16)

InChI Key

RWLVKKITDXHPPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(C(=O)O)N)NC(=O)N2

Origin of Product

United States

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